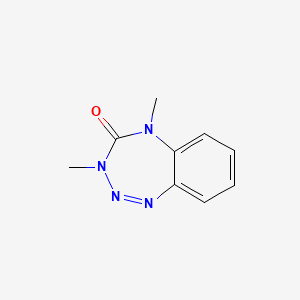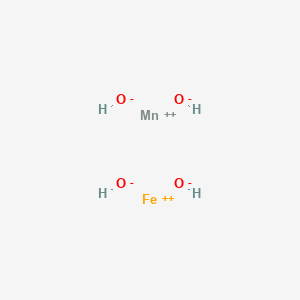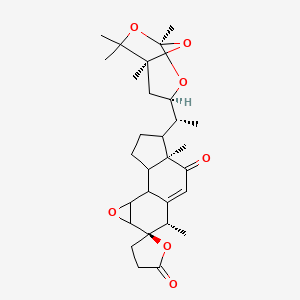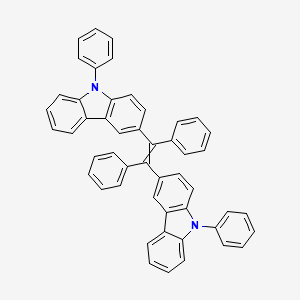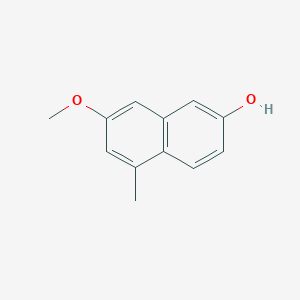
2-Naphthalenol, 7-methoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 7-methoxy-5-methyl-: is an organic compound belonging to the class of naphthols It is characterized by the presence of a hydroxyl group (-OH) attached to the second position of the naphthalene ring, with methoxy (-OCH₃) and methyl (-CH₃) groups at the seventh and fifth positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenol, 7-methoxy-5-methyl- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methylation: The methyl group is introduced at the fifth position through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Hydroxylation: The hydroxyl group is introduced at the second position through a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods: Industrial production of 2-Naphthalenol, 7-methoxy-5-methyl- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Naphthalenol, 7-methoxy-5-methyl- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where the hydroxyl, methoxy, or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Naphthalenol, 7-methoxy-5-methyl- is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and dyes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antioxidant and antimicrobial properties.
Industry: In the industrial sector, 2-Naphthalenol, 7-methoxy-5-methyl- is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 7-methoxy-5-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular processes, including enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenol: Lacks the methoxy and methyl groups, making it less lipophilic.
7-Methoxy-2-naphthol: Similar structure but lacks the methyl group at the fifth position.
5-Methyl-2-naphthol: Similar structure but lacks the methoxy group at the seventh position.
Uniqueness: 2-Naphthalenol, 7-methoxy-5-methyl- is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
143814-46-4 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
7-methoxy-5-methylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O2/c1-8-5-11(14-2)7-9-6-10(13)3-4-12(8)9/h3-7,13H,1-2H3 |
InChI-Schlüssel |
SDVWYUVVISHNIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=CC(=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
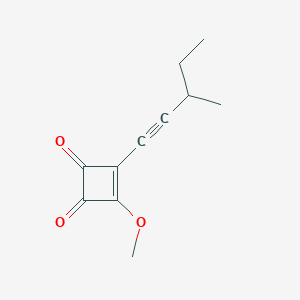
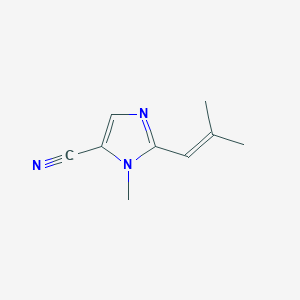

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
